molecular formula C14H31ClN2 B8396200 1-decylpiperazine hydrochloride

1-decylpiperazine hydrochloride

Cat. No.: B8396200
M. Wt: 262.86 g/mol
InChI Key: PNJGBMZJWKJSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Decylpiperazine hydrochloride is a piperazine derivative with a decyl (C₁₀H₂₁) chain attached to one nitrogen atom of the piperazine ring, forming a quaternary ammonium salt. It exists as a dihydrochloride (C₁₄H₃₀Cl₂N₂) with a molecular weight of approximately 298.92 g/mol . The compound has demonstrated antifungal activity in agar diffusion assays against fungi such as Candida glabrata and Aspergillus niger, as well as antibacterial effects on Gram-positive and Gram-negative bacteria . Its lipophilic decyl chain enhances membrane penetration, a critical factor in its antimicrobial mechanism .

Properties

Molecular Formula

C14H31ClN2

Molecular Weight

262.86 g/mol

IUPAC Name

1-decylpiperazine;hydrochloride

InChI

InChI=1S/C14H30N2.ClH/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16;/h15H,2-14H2,1H3;1H

InChI Key

PNJGBMZJWKJSID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCNCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-decylpiperazine hydrochloride typically involves the reaction of piperazine with decyl halides (such as decyl chloride or decyl bromide) under basic conditions. The reaction can be carried out in a solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Piperazine+Decyl HalideN-decylpiperazine\text{Piperazine} + \text{Decyl Halide} \rightarrow \text{N-decylpiperazine} Piperazine+Decyl Halide→N-decylpiperazine

The resulting N-decylpiperazine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. The process involves the same basic principles as the laboratory-scale synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-decylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the decyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and substituted piperazine derivatives.

Scientific Research Applications

1-decylpiperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological systems and as a potential ligand for binding studies with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-decylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of target molecules. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-decylpiperazine hydrochloride and analogous piperazine-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity References
1-Decylpiperazine dihydrochloride C₁₄H₃₀Cl₂N₂ 298.92 Decyl (C₁₀H₂₁) Antifungal, antibacterial
Cyclizine hydrochloride C₁₈H₂₃ClN₂ 302.85 Diphenylmethyl, methyl Antihistamine, antiemetic
1-(5-Chloro-2-methoxyphenyl)piperazine HCl C₁₁H₁₅Cl₂N₂O 261.90 5-Chloro-2-methoxyphenyl Serotonin receptor modulation (inferred)
1-(3,4-Dichlorophenyl)piperazine HCl C₁₀H₁₂Cl₃N₂ 266.35 3,4-Dichlorophenyl Neuropharmacological research (5-HT ligand)
1-(Adamantan-1-yl)piperazine dihydrochloride C₁₄H₂₆Cl₂N₂ 293.92 Adamantyl (tricyclic C₁₀H₁₅) Increased lipophilicity (pharmacokinetic studies)
1-(2-Phenylethyl)piperazine dihydrochloride C₁₂H₂₀Cl₂N₂ 263.92 Phenethyl (C₆H₅CH₂CH₂) Potential CNS activity (structural analog)

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